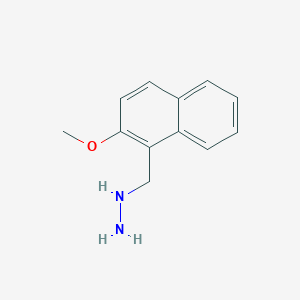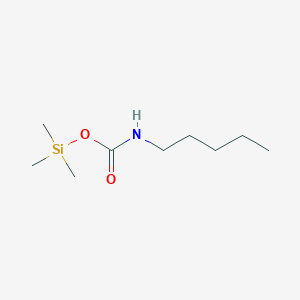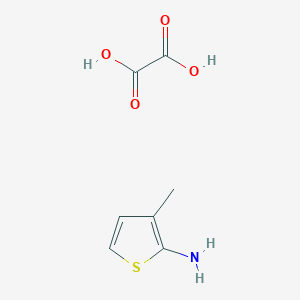![molecular formula C11H14N4 B11896367 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896367.png)
1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core fused with a cyclopropyl groupThe imidazo[4,5-c]pyridine scaffold is known for its biological activity, making it a valuable structure in drug discovery and development .
Preparation Methods
The synthesis of 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylamine with imidazo[4,5-c]pyridine derivatives in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in ethanol under reflux conditions can yield the desired product . Industrial production methods may involve optimizing these conditions to enhance yield and purity, often using continuous flow reactors to scale up the synthesis efficiently .
Chemical Reactions Analysis
1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at positions activated by electron-withdrawing groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. For instance, it may inhibit kinases involved in signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can be compared with other imidazo[4,5-c]pyridine derivatives:
1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one: This compound differs by having a carbonyl group at the 2-position, which can significantly alter its reactivity and biological activity.
1-(1H-Imidazo[4,5-c]pyridin-4-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and reactivity profiles compared to its analogs.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-(1-cyclopropylimidazo[4,5-c]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C11H14N4/c1-7(12)11-14-9-6-13-5-4-10(9)15(11)8-2-3-8/h4-8H,2-3,12H2,1H3 |
InChI Key |
WWMRRMVFDUHYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1C3CC3)C=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)
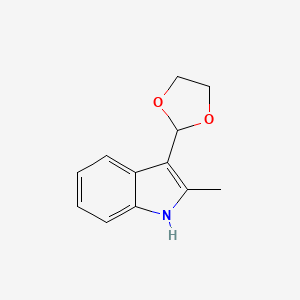
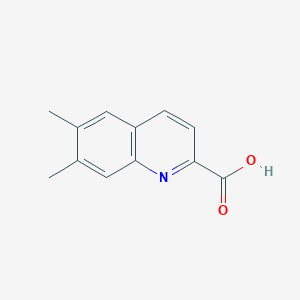
![2H-Spiro[benzofuran-3,4'-piperidin]-2-one](/img/structure/B11896320.png)
